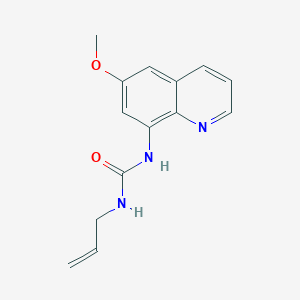

1-Allyl-3-(6-methoxyquinolin-8-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxyquinolin-8-yl)-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-6-16-14(18)17-12-9-11(19-2)8-10-5-4-7-15-13(10)12/h3-5,7-9H,1,6H2,2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMNSIGRGYEYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Rational Design Strategies for Quinoline Urea Compounds

Exploration of the Quinoline (B57606) Scaffold in Drug Design

The quinoline ring system, a bicyclic aromatic heterocycle, is a fundamental scaffold in the development of therapeutic agents due to its versatile chemical properties and broad spectrum of biological activities. benthamdirect.comorientjchem.org

Quinoline as a Privileged Structure

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, distinct biological targets, making it a versatile scaffold for drug discovery. tandfonline.comcapes.gov.br The quinoline nucleus is a prime example of such a structure. tandfonline.comnih.gov Its prevalence in a wide array of biologically active compounds, including approved drugs and clinical candidates, underscores its significance. tandfonline.comnih.gov

The utility of the quinoline scaffold is attributed to several factors:

Synthetic Accessibility : Well-established synthetic pathways allow for the creation of a large number of structurally diverse derivatives. benthamdirect.comnih.gov

Structural Rigidity : The fused ring system provides a rigid core, which can help in pre-organizing substituents for optimal interaction with biological targets.

Chemical Stability : The aromatic nature of the quinoline ring imparts significant chemical stability.

Physicochemical Properties : The nitrogen atom in the ring can act as a hydrogen bond acceptor and allows for modulation of the compound's basicity, influencing its pharmacokinetic properties.

The quinoline core is found in drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents, highlighting its status as a privileged scaffold in drug development. nih.govrsc.org

Modulating Activity via Substituents on the Quinoline Ring

The biological activity and selectivity of quinoline-based compounds can be finely tuned by introducing various substituents at different positions on the ring system. benthamdirect.com Structure-activity relationship (SAR) studies have demonstrated that the nature and position of these substituents are critical determinants of a compound's pharmacological profile. nih.gov

For instance, in the case of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea, the quinoline ring is substituted at two key positions:

Position 6 (Methoxy Group) : The methoxy (B1213986) (-OCH₃) group is an electron-donating group. Its presence can influence the electron density of the aromatic system, which in turn can affect binding interactions with target proteins. In related compounds like the antimalarial drug primaquine (B1584692), the 6-methoxy group is a common feature.

Research has shown that even minor modifications to the substitution pattern can lead to significant changes in activity. For example, the introduction of a fluorine atom at position 6 has been shown to enhance the antibacterial activity of some quinoline compounds. orientjchem.org Similarly, studies on other quinoline derivatives have identified that a substituent at the 3-position is critical for their specific biological activity. nih.govacs.org This underscores the importance of systematic exploration of the quinoline ring to optimize therapeutic potential.

Table 1: Influence of Quinoline Ring Substituents on Biological Activity

| Substituent Position | Substituent Type | Observed Effect on Biological Activity | Reference Example Class |

|---|---|---|---|

| Position 3 | Various (e.g., -CH₂OH) | Critical for potent and selective α2C-adrenoceptor antagonist activity. nih.gov | 4-Aminoquinolines |

| Position 4 | Anilino moiety | Enhances potency against cancer cells; key for EGFR kinase inhibition. mdpi.com | Quinazoline Derivatives |

| Position 6 | Fluorine atom | Significantly enhances antibacterial activity. orientjchem.org | Fluoroquinolones |

| Position 7 | Fluoroethoxy group | Contributes to high binding affinity for α-synuclein aggregates. acs.org | Styrylquinolines |

Design Principles for Urea-Based Hybrid Molecules

The urea (B33335) functional group (-NH-CO-NH-) is a key structural motif in medicinal chemistry, valued for its unique physicochemical and hydrogen-bonding properties. nih.govacs.org When used to link a quinoline scaffold with other chemical moieties, it creates hybrid molecules with novel biological profiles.

Optimization of the Urea Linker

The urea moiety is more than just a simple spacer; it is a rigid and planar unit that can actively participate in binding to biological targets. nih.govresearchgate.net Its optimization is a critical aspect of the design of quinoline-urea hybrids.

Key characteristics of the urea linker include:

Hydrogen Bonding Capability : The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. nih.gov This allows the urea linker to form multiple, stable hydrogen bonds with amino acid residues in a protein's active site, contributing significantly to binding affinity. nih.gov

Structural Rigidity : The partial double-bond character of the C-N bonds restricts rotation, making the urea group a relatively rigid linker. This conformational constraint can reduce the entropic penalty upon binding to a target.

Synthetic Versatility : Urea derivatives can be synthesized through various established chemical procedures, often involving isocyanate intermediates, which allows for the straightforward introduction of diverse substituents. nih.govmdpi.com

In the context of drug design, the urea linker has been successfully incorporated into numerous approved drugs, particularly kinase inhibitors, where it often plays a pivotal role in the pharmacophore. frontiersin.org Optimization involves modifying the groups attached to the urea nitrogen atoms to achieve the desired balance of potency, selectivity, and pharmacokinetic properties. researchgate.net

Incorporation of Specific Side Chains and Their Influence on Biological Profiles

The side chains attached to the urea linker are critical for defining the pharmacological properties of the hybrid molecule. In this compound, the key side chain is the allyl group (-CH₂-CH=CH₂) attached to the N1 position of the urea moiety.

The influence of such side chains is multifaceted:

Target Interactions : The side chain can engage in specific interactions (e.g., hydrophobic, van der Waals) with pockets in the target protein, thereby influencing potency and selectivity. nih.govcore.ac.uk

Metabolic Stability : Side chains can influence how the molecule is metabolized in the body. The presence of an unsaturated bond, as in the allyl group, may provide a site for metabolic reactions.

The systematic variation of side chains is a common strategy in lead optimization. Studies on related primaquine-urea derivatives have shown that replacing the side chain with various substituted phenyl groups can dramatically alter the antiproliferative activity of the compounds against different cancer cell lines. nih.gov For example, derivatives with trifluoromethylphenyl groups showed broad activity, whereas those with fluorophenyl groups exhibited high selectivity towards specific cancer cells. nih.gov This demonstrates the profound impact of the side chain on the biological profile. nih.gov

Lead Identification and Optimization within the Quinoline-Urea Chemical Space

The development of novel quinoline-urea compounds follows a structured process of lead identification and optimization. danaher.comupmbiomedicals.com This process aims to convert an initial "hit" compound, which shows desired biological activity, into a "lead" compound with a more refined profile, and ultimately into a clinical candidate. upmbiomedicals.com

The process typically involves the following stages:

Lead Identification : This phase begins with the identification of initial hits, often through high-throughput screening of compound libraries or by designing molecules based on a known pharmacophore. danaher.com For quinoline-ureas, a hit might be a simple 8-aminoquinoline (B160924) or a urea-containing fragment that shows activity against a specific target. nih.govnih.gov

Synthesis of Analogues : Once a lead compound is identified, medicinal chemists synthesize a focused library of analogues to explore the structure-activity relationship (SAR). upmbiomedicals.com In the case of this compound, this would involve creating variations such as:

Modifying substituents on the quinoline ring (e.g., at positions 2, 4, or 7).

Altering the side chain on the urea moiety (e.g., replacing the allyl group with other alkyl, aryl, or cyclic groups). nih.gov

Shifting the attachment point on the quinoline ring (e.g., from position 8 to position 5).

Biological Evaluation : The synthesized analogues are then tested in a battery of in vitro and in vivo assays to assess their potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. danaher.com

Iterative Optimization : The data from biological testing guides the next round of molecular design and synthesis. danaher.com This iterative cycle of design, synthesis, and testing continues until a candidate compound with an optimal balance of efficacy and drug-like properties is identified. upmbiomedicals.com

Structure Activity Relationship Sar Investigations of 1 Allyl 3 6 Methoxyquinolin 8 Yl Urea Derivatives

Conformational and Substituent Effects on Biological Activity

The three-dimensional shape (conformation) of a molecule and the chemical nature of its various parts (substituents) are fundamental to its biological function. For derivatives of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea, the quinoline (B57606) ring, the allyl group, and the urea (B33335) linker are all critical components whose modifications can lead to significant changes in activity.

The methoxy (B1213986) (-OCH3) group at the 6-position of the quinoline ring is a significant modulator of the molecule's electronic properties and, consequently, its biological activity. As an electron-donating group (EDG), the methoxy group can increase the electron density of the quinoline ring system. researchgate.net This modification can influence the molecule's ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-π stacking, with its biological target. researchgate.net SAR studies on various quinoline derivatives have frequently demonstrated that the presence and position of methoxy groups are pivotal. For instance, in some series of quinoline hybrids, the inclusion of a methoxy group was found to be biologically preferential over a methyl group or no substitution at all, indicating its role in enhancing potency. The introduction of a nitrogen atom into a quinoline ring structure can reduce lipophilicity, a key parameter affecting how a compound moves through biological membranes. nih.gov The strategic placement of substituents like the methoxy group helps to fine-tune these physicochemical properties. nih.gov

The N-allyl group (–CH2–CH=CH2) attached to the urea moiety plays a distinct role in modulating the biological profile of the parent compound. The introduction of an allyl group can influence the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADMET) properties. In studies of related N-allylthiourea derivatives, the allyl group was a component of compounds showing significant cytotoxic activity against cancer cell lines. biointerfaceresearch.com For example, N-(Allylcarbamothioyl)-2-chlorobenzamide demonstrated potent activity, suggesting the allyl moiety is well-tolerated and can contribute positively to the compound's interaction with its biological target, potentially through hydrophobic interactions within a binding pocket. biointerfaceresearch.com The flexibility of the allyl group may also allow for optimal positioning of the molecule within the active site of an enzyme or receptor. SAR studies on other heterocyclic systems have also identified 2-(N-allyl) derivatives as possessing potent antimicrobial activities, further highlighting the importance of this functional group in bioactive molecules. mdpi.com

When the core structure is modified to include additional phenyl or aryl rings as part of the urea derivative, the substituents on these rings become critical determinants of biological activity. The nature of these substituents—whether they are bulky or small, electron-donating or electron-withdrawing—can drastically alter the compound's potency and selectivity. nih.gov SAR studies on 1-aryl-3-piperidin-4-yl-urea derivatives, for instance, established a clear pharmacophore where aryl ring modifications led to significant improvements in potency. In a series of anti-tuberculosis agents based on a urea scaffold, modifying the aryl portion was a key strategy. nih.gov It was found that bulky, hydrophobic groups were often preferred over straight-chain alkyl groups, indicating the presence of a corresponding hydrophobic pocket in the biological target. nih.gov

Table 1: Effect of Aryl Substituents on Anti-Tuberculosis Activity of Urea Derivatives

| Compound ID | R Group (Aryl Moiety) | R' Group (Secondary Moiety) | MIC (µg/mL) |

| 1 | 4-trifluorophenyl | Adamantyl | 0.01 |

| 3 | 3-trifluorophenyl | Adamantyl | 0.01 |

| 4 | 4-trifluorophenyl | n-butyl | >100 |

| 20 | n-hexyl | Adamantyl | 0.01 |

| 24 | 4-cyanophenyl | Adamantyl | 0.01 |

This table illustrates how changes in the aryl substituent (R group) impact the Minimum Inhibitory Concentration (MIC) against M. tuberculosis, based on data from related urea derivatives. nih.gov

Electron-Withdrawing and Electron-Donating Group Effects on SAR

The electronic character of substituents has a profound effect on the structure-activity relationship of quinoline-urea derivatives. The balance between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the molecule's reactivity, binding affinity, and pharmacokinetic properties. researchgate.net

Electron-Donating Groups (EDGs): Groups like methoxy (–OCH3), methyl (–CH3), and hydroxyl (–OH) increase the electron density on the aromatic ring. This can enhance interactions with electron-deficient areas of a receptor and can influence the pKa of nearby nitrogen atoms, affecting hydrogen bonding capabilities. researchgate.net

The strategic placement of these groups is essential. SAR studies often reveal that a particular electronic profile at a specific position is required for optimal activity. For example, the presence of EWGs on a phenyl ring might be favorable, while an EDG like the methoxy group on the quinoline core is beneficial. researchgate.net

Spatial Orientation and Stereochemical Considerations in Quinoline-Urea Interactions

Molecular docking studies on related quinoline and urea-based inhibitors provide insight into these interactions. nih.gov These studies often show that the molecule must adopt a specific conformation to fit within the binding site of a protein. nih.gov The urea functional group is frequently observed forming hydrogen bonds with amino acid residues in the active site, anchoring the inhibitor in place. nih.gov The quinoline and any associated aryl rings then orient themselves into nearby hydrophobic or aromatic pockets. nih.gov

Molecular Mechanisms of Action and Identified Biological Targets of 1 Allyl 3 6 Methoxyquinolin 8 Yl Urea and Its Analogs

Enzyme Inhibition Profiles

The biological activity of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea and its analogs can be understood through their interaction with various key enzymes involved in cellular signaling and regulation. The presence of the quinoline (B57606) ring system and the urea (B33335) linker are common features in a variety of enzyme inhibitors.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders. The urea scaffold is a known feature in potent GSK-3 inhibitors. nih.gov Analogs containing an aryl-urea moiety have demonstrated significant inhibitory activity against GSK-3. For instance, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, known as AR-A014418, is a well-characterized selective, ATP-competitive GSK-3 inhibitor. nih.gov Studies on libraries of 1-aryl-3-benzylureas have identified compounds with enhanced potency compared to reference inhibitors. nih.gov

Furthermore, derivatives incorporating the quinoline scaffold, such as certain quinolin-2-one compounds, have been identified as highly potent GSK-3β inhibitors, with IC50 values in the low nanomolar range. nih.govresearchgate.net These findings suggest that the combination of a heterocyclic ring system like quinoline with a urea or a bioisosteric equivalent can lead to powerful inhibition of GSK-3.

| Compound/Analog Class | Specific Analog Example | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Aryl Urea | Pyridylurea 62 | GSK-3 | 98 | nih.gov |

| Aryl Urea | Benzothiazolylurea 66 | GSK-3 | 140 | nih.gov |

| Aryl Urea | AR-A014418 | GSK-3 | 330 | nih.gov |

| Quinolin-2-one Derivative | Compound 7c | GSK-3β | 4.68 | nih.gov |

| Quinolin-2-one Derivative | Compound 7e | GSK-3β | 8.27 | nih.gov |

| Quinolin-2-one Derivative | Compound 7f | GSK-3β | 5.14 | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Cleavage and Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. frontiersin.org Inhibiting PARP is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations. The core pharmacophore for many PARP-1 inhibitors includes an aromatic ring and a carboxamide moiety, which engages in critical hydrogen bonding within the enzyme's active site. nih.gov

Analogs of this compound that replace the urea with a carboxamide group, such as quinoline-8-carboxamides, have been designed and evaluated as PARP-1 inhibitors. acs.orgnih.gov These compounds were designed to mimic the necessary conformation for PARP-1 inhibition, with studies showing that substituents on the quinoline ring significantly influence potency. For example, 2-methylquinoline-8-carboxamide was identified as the most active in its series, with an IC50 of 500 nM. nih.gov This indicates that the quinoline-8-yl scaffold is a viable starting point for designing PARP inhibitors.

| Compound/Analog Class | Specific Analog Example | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Quinoline-8-carboxamide | 2-Methylquinoline-8-carboxamide | PARP-1 | 500 | nih.gov |

| Quinoline-8-carboxamide | Quinoline-8-carboxamide | PARP-1 | 3100 | acs.org |

| Quinoxaline Derivative | Compound 8a | PARP-1 | 2.31 | nih.gov |

| Quinoxaline Derivative | Compound 5 | PARP-1 | 3.05 | nih.gov |

| Reference Inhibitor | Olaparib | PARP-1 | 4.40 | nih.gov |

Inhibition of PI3K/Akt/mTOR Signaling Pathway Components

The PI3K/Akt/mTOR pathway is a critical signaling network that governs cell growth, proliferation, and survival, and its deregulation is a common feature in cancer. nih.govnih.gov Consequently, developing inhibitors that target key kinases in this pathway is a major focus of cancer drug discovery. Quinoline and quinazoline-based molecules have been successfully developed as inhibitors of PI3K and mTOR. nih.govresearchgate.net

A quinoline-based analog, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent, second-generation mTOR inhibitor with an IC50 of 64 nM. nih.gov This compound was found to be a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR signaling cascade in leukemia cells. nih.gov Similarly, certain dimorpholinoquinazoline derivatives containing a urea moiety have been designed to target the ATP-binding site of PI3K, where the urea group is predicted to form key hydrogen bonds. nih.gov

| Compound/Analog Class | Specific Analog Example | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| Quinoline Derivative | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | mTOR | 64 | nih.gov |

| Quinoline Derivative | Torin1 | mTOR | 2 | researchgate.net |

| Quinoline Derivative | Torin2 | mTOR | 0.25 | researchgate.net |

| Quinoline Derivative | WAY-600 | mTOR | 10 | researchgate.net |

Cyclooxygenase-2 (COX-2) Modulation

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers, where it catalyzes the production of prostaglandins (B1171923) that promote tumor growth. researchgate.net The development of selective COX-2 inhibitors is a significant therapeutic strategy. Research has shown that compounds incorporating a quinoline scaffold can be potent and highly selective COX-2 inhibitors. researchgate.netnih.gov

A study of 4-carboxyl quinoline derivatives identified 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid as a particularly potent and selective COX-2 inhibitor (IC50 = 0.043 µM), surpassing the activity of the reference drug celecoxib. researchgate.net Molecular modeling suggested that the quinoline ring structure and its substituents fit well within the active site of the COX-2 enzyme. researchgate.net

| Compound/Analog Class | Specific Analog Example | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Quinoline Derivative | Compound 9e | COX-2 | 0.043 | researchgate.net |

| Quinoline Derivative | Compound 12c | COX-2 | 0.1 | nih.gov |

| Quinoline Derivative | Compound 14a | COX-2 | 0.11 | nih.gov |

| Quinoline Derivative | Compound 14b | COX-2 | 0.11 | nih.gov |

| Indolin-2-one Derivative | Compound 4e | COX-2 | 2.35 | mdpi.com |

| Indolin-2-one Derivative | Compound 9h | COX-2 | 2.42 | mdpi.com |

| Reference Drug | Celecoxib | COX-2 | 0.060 | researchgate.net |

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., MET, EGFR)

Receptor tyrosine kinases (RTKs) such as MET and the epidermal growth factor receptor (EGFR) are critical drivers of cell proliferation and survival, and their aberrant activation is a hallmark of many cancers. The phenylurea scaffold is a key feature of several multi-kinase inhibitors, most notably Sorafenib (B1663141), which targets multiple RTKs including VEGFR and PDGFR. nih.govnih.govresearchgate.net

Analogs that combine a quinoline core with a urea or related linker have been investigated as RTK inhibitors. One study on quinoline and thiazolidinone urea conjugates identified a potent dual inhibitor of HGFR (c-Met) and MST1R, with IC50 values of 0.11 µM and 0.045 µM, respectively. nih.gov Other 4-anilinoquinoline derivatives have shown potent inhibition of EGFR, with activities comparable to approved drugs. nih.gov These findings highlight the potential of the quinoline-urea structure to function as a scaffold for potent RTK inhibitors.

| Compound/Analog Class | Specific Analog Example | Target(s) | IC50 | Reference |

|---|---|---|---|---|

| Phenylurea | Sorafenib | Raf-1, B-Raf, VEGFR2, PDGFRβ, c-Kit | 6 nM, 20 nM, 90 nM, 57 nM, 58 nM | cancer-research-network.com |

| Quinoline/Thiazolidinone Urea | Compound 10a | HGFR (c-Met), MST1R | 0.11 µM, 0.045 µM | nih.gov |

| 4-Anilinoquinoline-3-carbonitrile | Compound 44 | EGFR | 7.5 nM | nih.gov |

| 2-Styrylquinoline | Compound 50 | EGFR | 0.12 µM | nih.gov |

Cell Cycle Regulation and Modulatory Effects

The inhibition of the aforementioned enzymes and signaling pathways by quinoline-urea analogs often translates into significant effects on cell cycle progression and the induction of apoptosis. For instance, inhibition of PARP can lead to an accumulation of DNA damage that triggers cell cycle arrest, typically at the G2/M phase, and subsequent cell death. frontiersin.org

Studies on various quinoline derivatives have confirmed their ability to modulate the cell cycle. Certain potent quinoline compounds were found to induce a remarkable increase in the sub-G1 cell population, which is indicative of apoptosis. mdpi.com Other quinoline-4-carboxylic acid derivatives caused cell cycle arrest in either the S phase or the G2 phase. nih.gov Similarly, primaquine (B1584692) derivatives containing urea and bis-urea functionalities have been shown to affect cell cycle phases. nih.gov For example, one bis-urea analog induced cell cycle arrest in the G1 phase and also inhibited progression through the M phase. nih.gov In contrast, some potent cytotoxic quinoline analogs induce apoptosis without causing a distinct cell cycle arrest at specific checkpoints. nih.gov These findings collectively demonstrate that compounds based on the quinoline scaffold can exert profound effects on cell proliferation by interfering with cell cycle machinery and promoting apoptosis.

Induction of Cell Cycle Arrest

Quinoline-urea derivatives have been noted for their capacity to interfere with the normal progression of the cell cycle in cancerous cells. This interruption is a critical mechanism for inhibiting tumor growth. While direct studies on this compound are not extensively available, related compounds have demonstrated the ability to halt cell division at various checkpoints. For instance, certain novel primaquine-urea derivatives have been shown to affect the cell cycle of MCF-7 breast cancer cells. nih.gov The induction of cell cycle arrest prevents the proliferation of malignant cells, providing a pathway for therapeutic intervention.

Specific Cell Cycle Phase Perturbations

The precise phase of the cell cycle at which this compound or its close analogs exert their effects is a key area of research. Different anticancer agents can arrest cells in the G1, S, or G2/M phases, and this specificity can influence their therapeutic efficacy. For example, studies on the alkaloid erythraline, isolated from Erythrina velutina, have shown an ability to induce G2/M phase cell cycle arrest in SiHa cervical cancer cells. mdpi.com Similarly, other cytotoxic compounds have been found to cause cell cycle arrest at the G2/M phase by modulating the activity of critical regulatory proteins like the CDK1/Cyclin-B complex. mdpi.com While these findings pertain to different molecules, they highlight a common mechanistic theme among cytotoxic agents that may be shared by quinoline-urea compounds.

Mechanisms of Regulated Cell Death

The induction of regulated cell death, particularly apoptosis, is a hallmark of many effective anticancer therapies. This process eliminates damaged or cancerous cells in a controlled manner, preventing inflammation and damage to surrounding healthy tissues.

Apoptosis Induction Pathways

Research into analogous compounds suggests that quinoline-urea derivatives can trigger apoptosis through various signaling cascades. Both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways are potential routes for the induction of apoptosis. For instance, some pyrazinyl–aryl urea derivatives have been shown to induce caspase-dependent apoptotic cell death. nih.gov The activation of initiator caspases, such as caspase-8 and caspase-9, is a critical step in these pathways, leading to a cascade of events that culminate in cell death. nih.govresearchgate.net

Cleavage of Key Apoptotic Markers

A definitive indicator of apoptosis is the cleavage and activation of specific proteins by caspases. Key apoptotic markers include initiator caspases like caspase-8 and caspase-9, and executioner caspases such as caspase-3. nih.gov The activation of caspase-3, for example, leads to the cleavage of a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. The cleavage of these markers serves as a biochemical confirmation of apoptotic cell death. Studies on quinazolinone–chalcone hybrids have demonstrated the induction of apoptosis through the cleavage of caspase-3 and PARP-1.

Modulation of Cellular Processes

Beyond cell cycle and apoptosis, the ability of a compound to interfere with other cellular processes, such as cell migration, is crucial for its potential as an anticancer agent, particularly in the context of metastasis.

Inhibition of Cell Migration

The metastatic spread of cancer cells to distant organs is a major cause of mortality. Therefore, agents that can inhibit cell migration and invasion are of significant therapeutic interest. While direct experimental data on the effect of this compound on cell migration is scarce, studies on other compounds, such as ligustrazine, have shown significant inhibition of proliferation, migration, and invasion of renal cell carcinoma cells. nih.gov These effects are often mediated by the modulation of pathways involved in the epithelial-mesenchymal transition (EMT), a key process in cancer cell motility.

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth. The modulation of angiogenesis has become a key target for therapeutic intervention. While direct studies on the specific effects of this compound on angiogenesis are not extensively documented in publicly available research, the broader class of urea-containing compounds has demonstrated the potential to influence this complex process.

For instance, other synthetic urea derivatives have been identified as modulators of angiogenesis. One such example is the N-acylurea derivative, KCH-1521, which has been shown to reduce angiogenesis in human endothelial cells. nih.govmdpi.com This compound was found to bind to talin, a key protein in focal adhesions that plays a critical role in the interactions between cells and the extracellular matrix—a process vital for endothelial cell migration and the formation of new blood vessels. nih.gov By modulating talin, KCH-1521 was observed to alter cell morphology and decrease the expression of focal adhesion proteins, ultimately leading to a reduction in angiogenic networks in vitro. nih.govmdpi.com

The anti-angiogenic activity of certain chemical compounds can also be achieved by targeting signaling pathways that are crucial for endothelial cell proliferation and migration. nih.gov The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis, and its inhibition is a well-established anti-angiogenic strategy. nih.gov It is plausible that novel urea-containing compounds could be designed to interfere with key components of this pathway.

Given the structural features of this compound, which includes a urea moiety capable of forming hydrogen bonds and aromatic quinoline and allyl groups that can engage in other molecular interactions, it is conceivable that this compound could interact with biological targets involved in angiogenesis. However, without specific experimental data, its precise mechanism of action in this context remains speculative. Further research would be necessary to determine if this compound or its analogs can effectively modulate angiogenesis and to identify their specific molecular targets.

Principles of Urea-Protein Interactions

The urea functional group is a key structural motif in this compound and plays a significant role in its potential interactions with biological macromolecules. Understanding the fundamental principles of urea-protein interactions is crucial for elucidating the compound's mechanism of action.

Direct Interaction Mechanisms of Urea with Proteins

Urea is widely known as a protein denaturant at high concentrations, and its ability to unfold proteins is attributed to both direct and indirect mechanisms. nih.gov The direct interaction model posits that urea molecules directly engage with the protein surface. pnas.orglu.sepnas.org

These direct interactions can occur with various parts of the protein, including the polypeptide backbone and amino acid side chains. acs.orgresearchgate.net Molecular dynamics simulations and experimental studies have shown that urea can accumulate in the hydration shell of a protein, effectively displacing water molecules. pnas.org This accumulation is not uniform; urea has been found to interact preferentially with both nonpolar and aromatic side chains, as well as the protein backbone. acs.orgresearchgate.net

The direct interaction of urea with proteins is driven by a combination of forces. Van der Waals forces, particularly dispersion interactions, between urea and protein residues are considered to be stronger than those between water and the protein. pnas.orglu.se This allows urea to effectively "solvate" both hydrophobic and hydrophilic regions of the protein, which can disrupt the intramolecular interactions that maintain the protein's native three-dimensional structure. pnas.org Furthermore, urea can form hydrogen bonds with the polar moieties of the protein, including the peptide backbone, which contributes to the destabilization of the native conformation. nih.gov

Table 1: Key Aspects of Direct Urea-Protein Interactions

| Interaction Type | Description | References |

| Preferential Solvation | Urea molecules accumulate around the protein surface, displacing water. | pnas.org |

| Backbone Interaction | Urea directly interacts with the peptide backbone. | acs.orgresearchgate.net |

| Side Chain Interaction | Urea shows preferential interactions with nonpolar and aromatic amino acid side chains. | acs.orgresearchgate.net |

| Van der Waals Forces | Stronger dispersion interactions between urea and protein compared to water and protein contribute to binding. | pnas.orglu.se |

| Hydrogen Bonding | Urea forms hydrogen bonds with polar groups on the protein, including the backbone. | nih.gov |

Role of Hydrogen Bonding and Electrostatic Interactions in Ligand-Target Binding

Hydrogen bonds and electrostatic interactions are fundamental to the specific binding of any ligand, including those containing a urea moiety, to its protein target. The urea molecule itself is an excellent hydrogen bond donor and acceptor, capable of forming multiple hydrogen bonds. nih.gov

In the context of urea-protein interactions, hydrogen bonding plays a significant, albeit complex, role. While some studies suggest that hydrogen bonds between urea and the protein backbone are a dominant factor in protein destabilization, others indicate that protein-water hydrogen bonds are stronger than protein-urea hydrogen bonds. pnas.orgacs.org Despite being weaker, the formation of hydrogen bonds between urea and the protein, particularly with the peptide backbone, is energetically favorable as it prevents unsatisfied hydrogen bond sites on the protein as it unfolds. acs.org The carbonyl oxygen of urea can act as a hydrogen bond acceptor from backbone amide protons, while the amide hydrogens of urea can act as donors. pnas.orgnih.gov

In Silico Approaches in the Study of 1 Allyl 3 6 Methoxyquinolin 8 Yl Urea and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the molecular level. nih.gov For quinoline-urea derivatives, docking simulations have been employed to elucidate their interactions with various therapeutic targets, including protein kinases and enzymes relevant to infectious diseases. nih.govnih.gov

These simulations involve preparing the three-dimensional structures of both the ligand (the quinoline-urea analog) and the protein target. The process then places the ligand into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, allowing researchers to identify the most likely and stable binding mode. orientjchem.org Studies on novel urea (B33335) derivatives designed as p38 MAPK inhibitors, for example, have successfully used docking to predict theoretical affinity and guide synthesis. nih.gov Similarly, docking has been applied to quinoline (B57606) and pyridine (B92270) derivatives to evaluate their potential as inhibitors of human Aurora A kinase, a target in cancer therapy. orientjchem.org

Binding site analysis reveals the specific amino acid residues and molecular forces that govern the interaction between a ligand and its protein target. For quinoline-based compounds, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net The urea moiety is a particularly effective hydrogen bond donor and acceptor, often forming critical hydrogen bonds with acidic or polar residues at the mouth of an ATP binding site, such as glutamate.

In studies of quinoline-urea-benzothiazole hybrids designed as antitubercular agents, the quinoline core was identified as critical for activity, likely participating in key interactions within the enzyme's active site. nih.gov Docking of other quinoline derivatives has shown that hydrophobic residues often form a pocket around the ligand, while the quinoline ring itself can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. orientjchem.orgresearchgate.net The precise nature of these interactions defines the "hotspots" that are crucial for ligand recognition and binding.

| Compound Class | Protein Target | Key Interacting Residues (Example) | Interaction Type |

|---|---|---|---|

| Quinoline-urea Hybrids | p38 MAPK | Glu71, Asp168 | Hydrogen Bond |

| Quinoline Derivatives | Aurora A Kinase | Leu263, Ala213 | Hydrophobic Interaction |

| Quinoline-based Agents | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond |

| 8-Hydroxyquinoline Derivatives | Breast Cancer Protein | Phe424 | π-π Stacking |

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). orientjchem.org These scores provide a quantitative estimate of the strength of the ligand-target interaction, with lower energy values typically indicating a more favorable binding. This allows for the ranking of different compounds and the prioritization of the most promising candidates for further study.

For instance, in a study of quinoline derivatives targeting human Aurora A kinase, the compound (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide showed a minimum binding energy of -8.20 kJ/mol. orientjchem.org Other analogs in the same study revealed binding energies ranging from -7.31 to -7.73 kJ/mol. orientjchem.org In another example, absolute binding free energy (BFE) calculations were used to validate the potency of novel pyridin-2-yl urea inhibitors targeting ASK1 kinase, with results showing good correlation with in vitro bioassays. mdpi.com

| Compound/Analog | Protein Target | Predicted Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide (6c) | Aurora A Kinase | -8.20 | orientjchem.org |

| Analog 6b | Aurora A Kinase | -7.73 | orientjchem.org |

| Analog 6d | Aurora A Kinase | -7.64 | orientjchem.org |

| Analog 6g | Aurora A Kinase | -7.31 | orientjchem.org |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govarabjchem.org MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein upon binding, and refine the understanding of the binding mechanism. nih.gov

In the context of quinoline derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes. arabjchem.org A common metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in its predicted pose. These simulations can also reveal the role of water molecules in mediating interactions and provide insights into the flexibility of different regions of the protein's binding site. For example, MD simulations of up to 100 ns have been performed on primaquine (B1584692), a related 8-aminoquinoline (B160924), to understand its mechanism of action.

Computational Approaches for Lead Optimization and Mechanistic Insights

In silico methods are crucial for lead optimization, the process of refining a promising initial compound (a "hit" or "lead") into a drug candidate with improved properties. nih.govnih.gov For quinoline-urea analogs, computational approaches can guide the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

One such approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates variations in the chemical structure of compounds with changes in their biological activity. mdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can generate models that predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent analogs. mdpi.com

Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME profiling for quinoline-urea-benzothiazole hybrids has been used to ensure that new designs have drug-like properties and a lower likelihood of toxicity. nih.gov Density Functional Theory (DFT) methods have also been applied to primaquine to investigate how substituents on the quinoline ring affect its electronic properties, providing insights that can help in designing analogs with reduced toxicity.

Advanced in Vitro Methodologies for Elucidating the Biological Activity of 1 Allyl 3 6 Methoxyquinolin 8 Yl Urea

Cell-Based Assays for Mechanistic Investigations

To understand how 1-Allyl-3-(6-methoxyquinolin-8-yl)urea interacts with and affects cellular processes, a suite of cell-based assays is essential. These assays provide critical insights into the compound's potential as a therapeutic agent by examining its impact on cell division, survival, and motility.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to analyze the distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M). By treating cancer cell lines with this compound and subsequently staining their DNA with a fluorescent dye, researchers can quantify the proportion of cells in each phase. An accumulation of cells in a specific phase would suggest that the compound interferes with the molecular machinery governing cell cycle progression at that particular checkpoint. For instance, a G2/M arrest is a common mechanism for many anticancer drugs. Studies on structurally similar primaquine (B1584692) derivatives, which also contain a 6-methoxyquinoline (B18371) core, have shown that some bis-urea analogs can influence the cell cycle of cancer cells, highlighting a potential area of investigation for the title compound. nih.gov

Apoptosis Assays (e.g., Annexin V Staining, Caspase Activation)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Assays to detect apoptosis are vital for evaluating the cytotoxic mechanism of a potential drug. Annexin V staining, in conjunction with a viability dye like propidium (B1200493) iodide, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. This is based on the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane during early apoptosis.

Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, can be measured. Specific assays can detect the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Observing an increase in Annexin V positive cells or elevated caspase activity following treatment would strongly indicate that this compound induces apoptosis. Research on other 1,3-disubstituted thiourea (B124793) derivatives has demonstrated potent pro-apoptotic activity in cancer cell lines, suggesting this could be a relevant mechanism for urea-containing compounds. nih.gov

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays that model these processes are critical for assessing the anti-metastatic potential of a compound. The scratch (or wound-healing) assay is a straightforward method to study cell migration. A "scratch" is created in a confluent cell monolayer, and the rate at which cells move to close the gap is monitored over time in the presence and absence of the test compound.

For studying invasion, the Boyden chamber assay is commonly employed. This involves a chamber with two compartments separated by a porous membrane coated with a basement membrane extract (e.g., Matrigel). Cancer cells are placed in the upper compartment, and a chemoattractant is placed in the lower compartment. The number of cells that invade through the coated membrane to the lower compartment is quantified. A reduction in cell migration or invasion in these assays would suggest that this compound could have anti-metastatic properties.

Cell Proliferation Assays (for SAR context, not dosage)

Cell proliferation assays are fundamental in drug discovery to determine the inhibitory effect of a compound on cell growth. Assays like the MTT or SRB assay measure the metabolic activity or total protein content, respectively, which correlates with the number of viable cells. While these assays are often used to determine dose-response curves (e.g., IC50 values), they are also invaluable in the context of Structure-Activity Relationship (SAR) studies. By synthesizing and testing a series of analogs of this compound with systematic modifications to its chemical structure, researchers can identify which molecular features are critical for its antiproliferative activity. For example, altering the allyl group or the methoxy (B1213986) substituent on the quinoline (B57606) ring could significantly impact its biological effect. Numerous studies on quinoline-based urea (B33335) derivatives have demonstrated a wide range of antiproliferative activities against various cancer cell lines, underscoring the potential of this chemical scaffold. researchgate.netnih.gov

Biochemical and Enzyme-Based Assays

To pinpoint the direct molecular targets of this compound, biochemical and enzyme-based assays are employed. These cell-free systems allow for the investigation of direct interactions between the compound and specific proteins, such as enzymes, without the complexity of a cellular environment.

Recombinant Enzyme Inhibition Assays

Many therapeutic agents function by inhibiting the activity of specific enzymes that are critical for disease progression. In oncology, protein kinases are a major class of drug targets. Recombinant enzyme inhibition assays involve expressing and purifying a target enzyme and then measuring its activity in the presence of varying concentrations of the inhibitor compound. The activity can be monitored through various methods, such as spectrophotometry, fluorescence, or luminescence, depending on the enzyme and its substrate.

For a compound like this compound, a broad panel of recombinant kinases could be screened to identify potential targets. For instance, related quinoline-based ureas have been shown to inhibit kinases like BRAF and C-RAF. nih.gov If a specific enzyme is inhibited, further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive). Identifying a direct enzymatic target is a crucial step in understanding the compound's mechanism of action and for its further development.

Cell-Free Biochemical Pathway Analysis

To understand the specific molecular targets of this compound, cell-free biochemical pathway analysis is an indispensable tool. This approach isolates specific enzymes, receptors, or other proteins from a cellular context, allowing for direct measurement of the compound's effect on their activity. For urea derivatives, particularly those investigated for therapeutic potential, kinase inhibition assays are a primary focus. nih.gov

In a typical cell-free kinase assay, a purified recombinant kinase, such as a Calcium-Dependent Protein Kinase (CDPK), is incubated with its substrate and a phosphate (B84403) source like ATP. The activity of the kinase is then measured, often by quantifying the amount of phosphorylated substrate produced. The introduction of an inhibitor, such as a urea-containing compound, is expected to decrease this activity. Molecular docking studies can complement these experimental assays by providing a predictive model of how the compound binds to the enzyme's active site. For instance, analyses of similar urea compounds predict that the urea moiety can form crucial hydrogen bond interactions with acidic residues, such as glutamate, within the ATP binding site of the kinase. nih.gov This interaction is critical for the inhibitory potential of the molecule.

Spectroscopic Techniques for Investigating Molecular Interactions

Spectroscopic methods are fundamental to the characterization of newly synthesized compounds like this compound and its derivatives, confirming their identity and structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm that the desired chemical structure has been successfully synthesized. uva.nl In the ¹H NMR spectrum of a urea derivative, specific signals correspond to each unique proton in the molecule. For example, the protons on the urea group (-NH-CO-NH-) typically appear as distinct singlets or broad signals in the downfield region of the spectrum. uva.nl The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) provide detailed information about the connectivity of atoms.

For a compound like this compound, chemists would expect to see characteristic signals for the allyl group protons, the aromatic protons of the methoxyquinoline ring, and the methoxy group protons. The data obtained are compared against predicted values to verify the final structure.

Table 1: Representative ¹H NMR Data for Urea Derivative Moieties

| Functional Group | Typical Chemical Shift (δ ppm) | Multiplicity |

| Urea N-H | 8.0 - 10.5 | Singlet (s) or Broad (br) |

| Aromatic C-H | 6.5 - 8.5 | Doublet (d), Multiplet (m) |

| Methoxy O-CH₃ | 3.8 - 4.2 | Singlet (s) |

| Allyl =CH₂ | 5.0 - 5.5 | Doublet (d) |

| Allyl -CH= | 5.8 - 6.2 | Multiplet (m) |

| Allyl -CH₂-N | 3.9 - 4.3 | Multiplet (m) |

Mass Spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a synthesized compound, further confirming its identity. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used for urea derivatives. nih.gov In ESI-MS, the sample is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, the analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, where 'M' is the molecular mass of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental formula of the compound, offering an additional layer of confirmation. uva.nl

Table 2: Example Mass Spectrometry Data Presentation

| Compound Type | Ionization Mode | Observed m/z | Interpretation |

| Urea Derivative | ESI-Positive | 272.14 | [M+H]⁺ |

| Deuterated Standard | ESI-Positive | 275.16 | [M+D₃+H]⁺ |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is essential for monitoring the progress of a chemical reaction and assessing the purity of the final product. uva.nl Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of a reaction's progress. uva.nl By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visualize the consumption of reactants and the formation of the product under UV light.

For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govnih.gov A sample of the synthesized compound is passed through a column, and a detector measures the components as they elute. The result is a chromatogram where pure compounds appear as sharp, single peaks. The purity is determined by calculating the area of the product peak relative to the total area of all peaks in the chromatogram. For many synthetic procedures involving urea derivatives, a purity of >95% as determined by HPLC is a standard requirement for subsequent biological testing. nih.gov

Future Research Directions in 1 Allyl 3 6 Methoxyquinolin 8 Yl Urea Chemistry

Development of Novel Synthetic Routes for Enhanced Yields and Selectivity

The efficient and selective synthesis of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea is foundational to its further investigation. Future research should focus on developing novel synthetic methodologies that improve upon traditional approaches, which often involve the reaction of an amine with an isocyanate.

A primary research avenue would be the optimization of the synthesis of the key intermediate, 6-methoxyquinolin-8-amine. While classical methods like the Skraup synthesis are established, they often require harsh conditions. mdpi.comresearchgate.net Greener and more efficient catalytic systems could be explored. tandfonline.com

For the construction of the urea (B33335) linkage, alternative, milder reagents to the commonly used phosgene (B1210022) or isocyanates should be investigated. nih.gov For instance, carbonyldiimidazole (CDI) serves as a safer phosgene equivalent. nih.gov The development of one-pot synthesis protocols, where 6-methoxyquinolin-8-amine is directly converted to the final urea derivative without the isolation of intermediates, would be a significant advancement in terms of efficiency and cost-effectiveness. mdpi.com

| Synthetic Approach | Potential Reagents | Key Advantages | Research Goal |

| Greener Quinoline (B57606) Synthesis | Modern catalytic systems | Milder reaction conditions, higher yields | Efficient synthesis of 6-methoxyquinolin-8-amine |

| Urea Formation | Allyl isocyanate, CDI, Triphosgene | Improved safety and handling | High-yield formation of the urea linkage |

| One-Pot Synthesis | Sequential addition of reagents | Reduced reaction time and purification steps | Streamlined and cost-effective production |

Elucidation of Additional Molecular Targets and Signaling Pathways

Derivatives of quinoline are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties. nih.govrsc.org A critical area of future research for this compound is the comprehensive elucidation of its molecular targets and the signaling pathways it modulates.

Initial investigations should involve broad-spectrum screening against a panel of cancer cell lines and pathogenic microbes to identify potential therapeutic areas. nih.govnih.gov For instance, related quinoline-urea compounds have shown activity against various cancer cell lines and Mycobacterium tuberculosis. nih.govnih.govmdpi.com

Once a primary biological activity is identified, target deconvolution studies will be essential. This can be achieved through a combination of experimental and computational approaches. Techniques such as affinity chromatography, proteomics, and genetic screening can help identify the primary protein targets. Subsequent biochemical and cellular assays will be necessary to validate these interactions and understand their functional consequences. For example, if the compound shows anticancer activity, its effect on cell cycle progression and apoptosis induction should be investigated. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery, particularly in complex diseases like cancer. Quinoline-urea hybrids have demonstrated the potential to act as multi-target agents, for example, as dual inhibitors of different kinases. researchgate.net

Future research should explore the polypharmacological profile of this compound. This could involve screening the compound against a broad panel of kinases and other relevant enzyme families. The presence of both a quinoline ring and a flexible urea linker provides a versatile scaffold that could potentially bind to multiple protein targets.

Should the compound demonstrate a multi-targeting profile, further medicinal chemistry efforts could focus on optimizing its activity against the desired combination of targets. This could involve synthesizing a library of analogs with modifications to the allyl group and the quinoline core to fine-tune the selectivity and potency. The goal would be to develop a compound with a synergistic effect on multiple disease-related pathways, potentially leading to improved efficacy and a lower likelihood of drug resistance.

Advanced Computational Modeling for Precise Ligand Design

In silico methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. mdpi.com Advanced computational modeling will be crucial for the future development of this compound analogs.

Initially, molecular docking studies can be employed to predict the binding mode of the compound to potential protein targets identified through experimental screening. researchgate.net This can provide valuable insights into the key molecular interactions responsible for its biological activity.

Once a reliable binding model is established, quantitative structure-activity relationship (QSAR) studies can be performed on a series of synthesized analogs to identify the structural features that are critical for activity. mdpi.com This information can then be used to guide the design of new compounds with enhanced potency and selectivity. Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions can be used to assess the drug-like properties of new designs at an early stage, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.govmdpi.com

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting binding modes with protein targets | Understanding key molecular interactions |

| QSAR | Correlating chemical structure with biological activity | Identifying critical structural features for potency |

| ADME Prediction | Assessing drug-like properties | Prioritizing candidates with favorable pharmacokinetic profiles |

Design of Targeted Delivery Systems for Quinoline-Urea Compounds

While a potent and selective compound is essential, its therapeutic efficacy can be significantly enhanced through targeted delivery systems. This is a particularly important future research direction for quinoline-urea compounds with potential anticancer activity, as targeted delivery can help to minimize off-target toxicity.

One promising approach is the development of nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, to encapsulate this compound. These nanoparticles can be further functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors overexpressed on the surface of cancer cells. This would allow for the selective delivery of the drug to the tumor site, increasing its local concentration and reducing systemic exposure.

Another avenue of exploration is the design of prodrugs of this compound. A prodrug is an inactive form of a drug that is converted to the active form in the body, ideally at the site of action. This can be achieved by attaching a cleavable promoiety to the molecule that is selectively removed by enzymes that are overexpressed in the target tissue.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Allyl-3-(6-methoxyquinolin-8-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a two-step protocol:

Preparation of the quinoline precursor : Start with 6-methoxyquinolin-8-ol (PubChem CID: 175.18 g/mol, InChI Key: NAKFRQULMGLXBT-UHFFFAOYSA-N) .

Urea formation : React the precursor with allyl isocyanate in anhydrous toluene under reflux (1–2 hours) . Optimize solvent choice (e.g., toluene vs. CHCl₃) and reaction time to minimize side products. Monitor progress via TLC or HPLC.

Q. How can the purity and structural identity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm allyl and quinoline proton environments .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: calculated for C₁₄H₁₅N₃O₂).

Q. What crystallographic tools are suitable for determining its molecular geometry?

- Methodological Answer : Employ X-ray crystallography with SHELX software (e.g., SHELXL for refinement) . For visualization, use ORTEP to generate anisotropic displacement ellipsoids and analyze bond lengths/angles .

Advanced Research Questions

Q. How does the electron-donating methoxy group on the quinoline ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy group at position 6 enhances electron density on the quinoline ring, facilitating electrophilic substitution. Test reactivity via:

- Buchwald-Hartwig amination : Use Pd catalysts to introduce aryl/alkyl groups .

- DFT calculations : Compare HOMO/LUMO energies of substituted vs. unsubstituted quinoline to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Apply iterative qualitative analysis:

Control experiments : Test against isogenic cell lines (cancer vs. normal) to isolate cytotoxicity .

Dose-response curves : Establish IC₅₀ values for antimicrobial vs. anticancer activity .

Mechanistic studies : Use fluorescence microscopy to track cellular uptake localization .

Q. How can computational modeling predict binding affinities to malaria targets (e.g., Primaquine analogs)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.